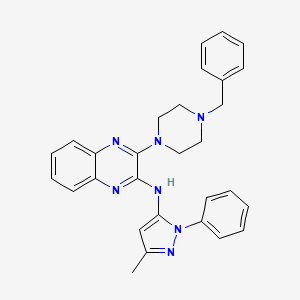![molecular formula C12H12Br2N2O4S4 B12133262 1,4-Bis[(5-bromothiophen-2-yl)sulfonyl]piperazine](/img/structure/B12133262.png)
1,4-Bis[(5-bromothiophen-2-yl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[(5-bromothiophen-2-yl)sulfonyl]piperazine is a complex organic compound characterized by the presence of bromothiophene and sulfonyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis[(5-bromothiophen-2-yl)sulfonyl]piperazine typically involves the reaction of piperazine with 5-bromothiophene-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants.
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis[(5-bromothiophen-2-yl)sulfonyl]piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The sulfonyl groups can be reduced to thiols under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and other reduced forms of the compound.
Scientific Research Applications
1,4-Bis[(5-bromothiophen-2-yl)sulfonyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,4-Bis[(5-bromothiophen-2-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. The sulfonyl groups are known to act as electron-withdrawing groups, which can influence the reactivity of the compound. The bromothiophene rings can participate in π-π interactions and other non-covalent interactions with biological molecules, potentially leading to various biological effects .
Comparison with Similar Compounds
- 1,4-Bis[(5-chlorothiophen-2-yl)sulfonyl]piperazine
- 1,4-Bis[(5-fluorothiophen-2-yl)sulfonyl]piperazine
- 1,4-Bis[(5-iodothiophen-2-yl)sulfonyl]piperazine
Comparison: Compared to its analogs, 1,4-Bis[(5-bromothiophen-2-yl)sulfonyl]piperazine is unique due to the presence of bromine atoms, which can influence its reactivity and interactions. Bromine is larger and more polarizable than chlorine, fluorine, or iodine, which can affect the compound’s chemical and biological properties .
Properties
Molecular Formula |
C12H12Br2N2O4S4 |
|---|---|
Molecular Weight |
536.3 g/mol |
IUPAC Name |
1,4-bis[(5-bromothiophen-2-yl)sulfonyl]piperazine |
InChI |
InChI=1S/C12H12Br2N2O4S4/c13-9-1-3-11(21-9)23(17,18)15-5-7-16(8-6-15)24(19,20)12-4-2-10(14)22-12/h1-4H,5-8H2 |
InChI Key |
UWDSAOGKGXMGKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=C(S2)Br)S(=O)(=O)C3=CC=C(S3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,3-dichlorophenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12133184.png)
![6-imino-11-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12133186.png)
![1-[3-(Diethylamino)propyl]-5-(3,4-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazo l-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12133188.png)
![N-(2-ethyl-6-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12133191.png)

![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12133195.png)
![3-[(4-fluorophenyl)sulfonyl]-1-hexyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12133202.png)
![N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine](/img/structure/B12133207.png)
![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acet amide](/img/structure/B12133216.png)
![2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12133221.png)
![4-(Benzo[d]furan-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-[4-(tert-butyl)phen yl]-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12133241.png)
![N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-chlorobenzamide](/img/structure/B12133254.png)
![5-[(3-Bromophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12133259.png)
![9-Bromo-2-(4-chlorophenyl)-5-ethyl-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12133260.png)
